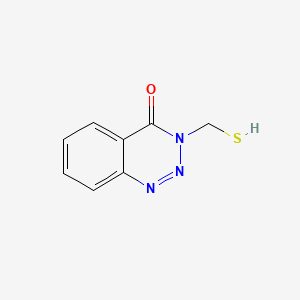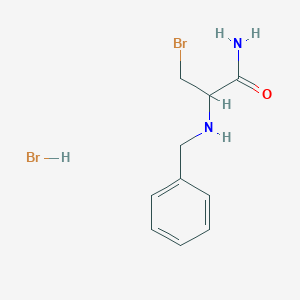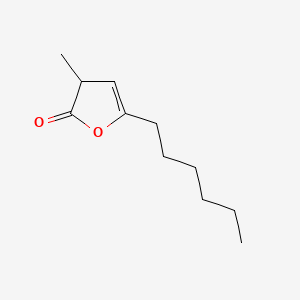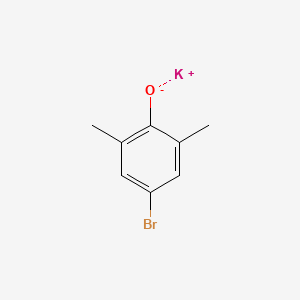
1,2,3-Benzotriazin-4(3H)-one, 3-(mercaptomethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Benzotriazin-4(3H)-one, 3-(mercaptomethyl)- is a heterocyclic compound that features a benzotriazine core with a mercaptomethyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Benzotriazin-4(3H)-one, 3-(mercaptomethyl)- typically involves the reaction of 1,2,3-benzotriazin-4(3H)-one with a suitable thiol reagent under controlled conditions. One common method involves the use of a mercaptomethylating agent in the presence of a base to facilitate the substitution reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, scalability, and safety. For example, a visible-light-mediated nitrogen-centered Norrish reaction can be employed to achieve high yields of the desired product under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Benzotriazin-4(3H)-one, 3-(mercaptomethyl)- undergoes various types of chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzotriazine ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The mercaptomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzotriazine derivatives.
Substitution: Various substituted benzotriazine derivatives.
Applications De Recherche Scientifique
1,2,3-Benzotriazin-4(3H)-one, 3-(mercaptomethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 1,2,3-Benzotriazin-4(3H)-one, 3-(mercaptomethyl)- involves its interaction with specific molecular targets and pathways. The mercaptomethyl group can form covalent bonds with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the benzotriazine core can interact with nucleic acids and proteins, affecting their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Benzotriazin-4(3H)-one: Lacks the mercaptomethyl group, resulting in different reactivity and applications.
3-Mercaptomethyl-1,2,4-triazole: Similar thiol functionality but different ring structure, leading to distinct chemical properties.
4-Mercaptomethyl-1,2,3-triazole: Another isomer with a different arrangement of nitrogen atoms in the ring.
Uniqueness
1,2,3-Benzotriazin-4(3H)-one, 3-(mercaptomethyl)- is unique due to the combination of the benzotriazine core and the mercaptomethyl group, which imparts distinct chemical reactivity and potential for diverse applications in various fields .
Propriétés
Numéro CAS |
28527-10-8 |
|---|---|
Formule moléculaire |
C8H7N3OS |
Poids moléculaire |
193.23 g/mol |
Nom IUPAC |
3-(sulfanylmethyl)-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C8H7N3OS/c12-8-6-3-1-2-4-7(6)9-10-11(8)5-13/h1-4,13H,5H2 |
Clé InChI |
JUQVZSJBYSTBNM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(N=N2)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'-Azido[1,1'-biphenyl]-2-YL acetate](/img/structure/B12650190.png)













